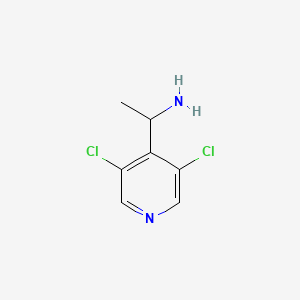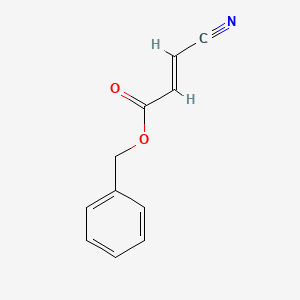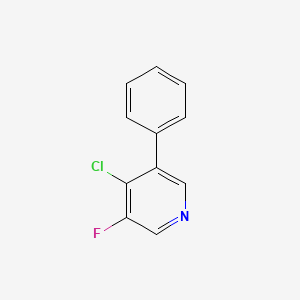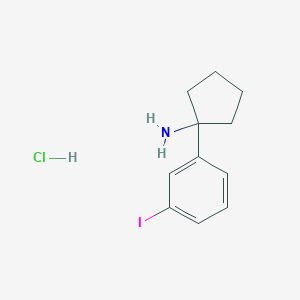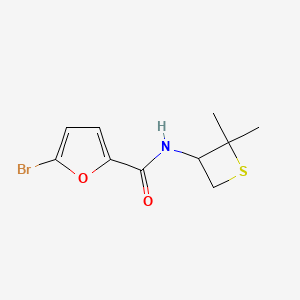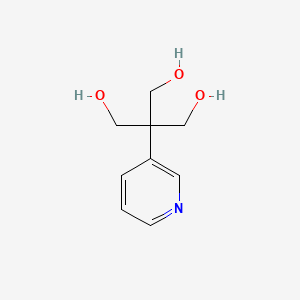
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol is an organic compound that features a pyridine ring attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and glycerol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: Pyridine-3-carboxaldehyde is reacted with glycerol in the presence of the base, leading to the formation of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol.
Industrial Production Methods
In an industrial setting, the production of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol
- 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
- 2-(hydroxymethyl)-2-(quinolin-3-yl)propane-1,3-diol
Uniqueness
2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the hydroxymethyl group and the pyridine ring can affect the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
73785-52-1 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-pyridin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-2-1-3-10-4-8/h1-4,11-13H,5-7H2 |
InChI Key |
UKPISVUBVUAAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



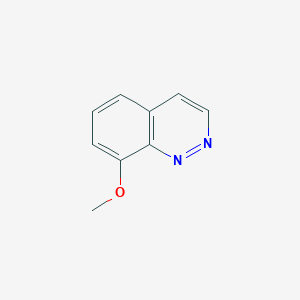
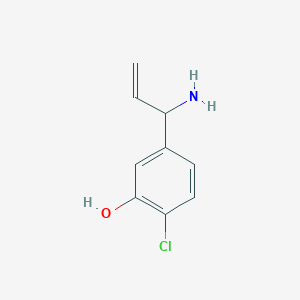
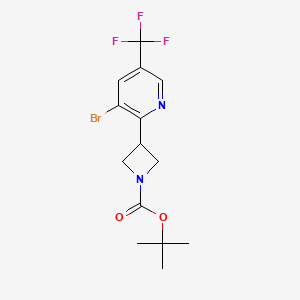
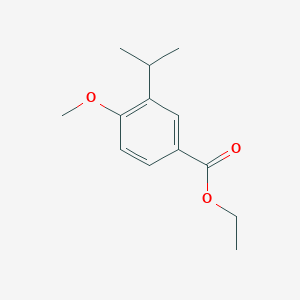

![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)

